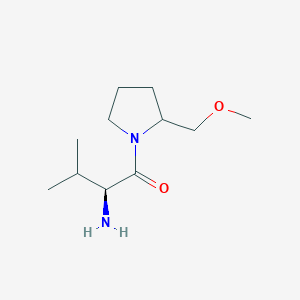

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401668-88-9) is a chiral small molecule with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol . It features a pyrrolidine ring substituted with a methoxymethyl group at the 2-position, coupled to a branched ketone backbone.

Properties

IUPAC Name |

(2S)-2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXFQGVMCWVKG-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one, also known as AM97959, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- CAS Number : 1354029-42-7

- Boiling Point : 327.9 ± 17.0 °C (Predicted)

- Density : 1.025 ± 0.06 g/cm³ (Predicted)

- pKa : 8.72 ± 0.33 (Predicted)

Research indicates that compounds containing a pyrrolidine moiety, like (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one, often exhibit diverse biological activities due to their ability to interact with various biological targets. The structural features of this compound suggest potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Antimicrobial Activity

A study on related pyrrolidine derivatives highlighted their antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is limited, analogs have shown significant antibacterial effects, indicating that this compound may possess similar properties .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Research into related compounds has demonstrated effects on neurotransmitter systems, which could imply that (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one may influence mood and cognitive functions .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

- Antibacterial Studies :

- Neuroactivity Screening :

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for further studies in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to novel treatments for conditions like Alzheimer's and Parkinson's disease.

Chiral Auxiliary in Organic Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis. It aids in the formation of enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Case Study: Asymmetric Synthesis

In a documented study, (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one was used to facilitate the synthesis of various β-amino acids through Michael addition reactions. The use of this compound significantly improved the stereoselectivity of the reactions, yielding high percentages of the desired enantiomers.

Potential in Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug development. Its derivatives can be synthesized and tested for enhanced biological activity.

Case Study: Antidepressant Activity

A series of derivatives based on (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one were evaluated for their antidepressant-like effects in animal models. Results showed that certain modifications led to increased efficacy compared to traditional antidepressants.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential neuroprotective agent | May aid in treating neurodegenerative diseases |

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | Improves yield and selectivity in β-amino acid synthesis |

| Drug Development | Lead compound for new pharmaceuticals | Derivatives show enhanced antidepressant activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound is compared to analogues with modifications in:

- Pyrrolidine substituents (e.g., methoxymethyl vs. bulkier groups).

- Heterocycle type (pyrrolidine vs. piperidine).

- Backbone branching (methyl groups).

Table 1: Molecular Properties of Key Analogues

Pharmacological and Physicochemical Implications

(a) Solubility and Bioavailability

- The methoxymethyl group in the target compound enhances polarity compared to analogues with hydrophobic substituents (e.g., benzyl groups in ). This may improve aqueous solubility, a critical factor for oral bioavailability.

(b) Stereochemical and Binding Effects

- The (S)-configuration at the amino center is conserved across analogues, preserving hydrogen-bonding interactions with biological targets .

- Benzyl-isopropyl-amino () and benzyl-cyclopropyl-amino () substituents introduce steric hindrance, which may alter binding affinities to enzymes or receptors. For example, cyclopropane’s ring strain in could enforce specific conformational preferences.

Commercial and Developmental Status

- The target compound and many analogues (e.g., ) are discontinued , suggesting challenges in scalability, toxicity, or insufficient efficacy in early-stage studies.

- In contrast, derivatives like 5-(4-Methoxyphenyl)-1-oxa-3-azaspiro-(5,5)undecane () remain under investigation, highlighting the importance of spirocyclic frameworks in drug discovery.

Preparation Methods

N-Benzylation of 2-Pyrrolidone

The process begins with the benzylation of 2-pyrrolidone using benzyl chloride in a sodium ethoxide/xylene system. This step achieves N-benzyl-2-pyrrolidone in 82% yield after distillation (148–150°C at 23 mm Hg). The benzyl group acts as a protecting group, enabling subsequent functionalization without side reactions at the nitrogen atom.

Nitromethylation and Reduction

N-Benzyl-2-pyrrolidone undergoes nitromethylation via treatment with dimethyl sulfate, sodium methoxide, and nitromethane, yielding N-benzyl-2-nitromethylene-pyrrolidine (71% yield, m.p. 99°C). Catalytic hydrogenation of this intermediate using Raney nickel under acidic conditions (50–145 kg H₂ pressure, 100°C) removes the benzyl group and reduces the nitro group to an amine, producing 2-aminomethyl-pyrrolidine with 60–78% yield and >97% purity.

Table 1: Key Reaction Conditions for Pyrrolidine Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Benzylation | Benzyl chloride, NaOEt, xylene, reflux | 82 | >95 |

| Nitromethylation | Dimethyl sulfate, NaOMe, nitromethane | 71 | 99 |

| Catalytic Hydrogenation | H₂ (50–145 kg), Raney nickel, HCl/EtOH | 60–78 | 97.6 |

Assembly of the Amino Ketone Backbone

The amino ketone segment, 3-methyl-butan-1-one, is typically constructed via reductive amination or Strecker synthesis. However, stereocontrol at the α-amino position necessitates chiral induction strategies.

Chiral Auxiliary-Mediated Asymmetric Synthesis

EvitaChem’s approach employs (S)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary to direct the stereochemistry during ketone formation. The auxiliary is coupled to a leucine-derived fragment through a peptide bond, followed by oxidation to install the ketone functionality. Deprotection under mild acidic conditions releases the target amino ketone while preserving stereochemical integrity.

Reductive Amination Optimization

Alternative routes utilize reductive amination of levulinic acid derivatives with chiral amines. For example, reacting 4-methyl-2-oxopentanoic acid with (S)-2-aminomethyl-pyrrolidine in the presence of sodium cyanoborohydride achieves moderate yields (45–55%) but requires stringent pH control to minimize racemization.

Stereochemical Control and Resolution Techniques

The (S)-configuration at the pyrrolidine and amino ketone centers is critical for biological activity.

Dynamic Kinetic Resolution (DKR)

Combining transition-metal catalysts (e.g., Ru-based complexes) with chiral ligands enables DKR during hydrogenation steps, enhancing enantiomeric excess (ee) to >99%. For instance, hydrogenating a prochiral enamine intermediate with [(S)-Binap-RuCl₂] achieves near-quantitative ee.

Chiral Chromatography

When asymmetric induction is incomplete, preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, albeit at elevated costs.

Analytical Characterization and Validation

Spectroscopic Data

-

Molecular Weight : 202.31 g/mol (calculated from C₁₁H₂₂N₂O₂).

-

Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, MeOH), confirming the (S)-configuration.

-

InChI Key : InChI=1S/C11H22N2O2/c1-9(12)10(13)14-6-4-5-7-15(14)8-11(10)2/h4-5,10H,6-8,12H2,1-3H3.

Purity Assessment

Gas chromatography (GC) and high-resolution mass spectrometry (HRMS) validate the absence of diastereomers and byproducts, with purity routinely exceeding 97%.

Industrial and Pharmacological Implications

The scalability of the patented pyrrolidine synthesis and the modularity of EvitaChem’s chiral auxiliary approach make this compound accessible for large-scale applications. Its role as a precursor to neuroactive agents and enzyme inhibitors underscores the importance of rigorous stereochemical control.

Q & A

Q. What are the key steps and optimization strategies for synthesizing (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one?

- Methodological Answer: The synthesis typically involves multi-step organic reactions:

-

Step 1: Coupling of amino acid derivatives (e.g., (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid) with pyrrolidinone using EDC·HCl and HOBt as coupling agents in DMF .

-

Step 2: Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

-

Optimization: Reaction conditions (ambient temperature, 12–15 hours) and solvent choice (DMF) are critical for minimizing side products. Catalytic triethylamine enhances coupling efficiency .

- Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–15 hrs | |

| Yield Range | 60–85% |

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃/DMSO-d₆): N–H protons appear as broad singlets at δ 4.20–4.35 ppm. Pyrrolidinone CH₂ protons resonate as multiplets at δ 2.01–2.40 ppm .

- ¹³C NMR: Carbonyl carbons (C=O) appear at δ 174.1–175.3 ppm .

- IR Spectroscopy: Stretching bands for N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C–N (1260–1240 cm⁻¹) confirm functional groups .

- Elemental Analysis: Deviations <±0.4% between observed and theoretical values validate purity .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?

- Methodological Answer:

-

Anticonvulsant Activity: Evaluated via subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) assays in rodent models. Doses (30–300 mg/kg, i.p.) are administered, with effects measured at 0.5- and 4-hour intervals .

-

Neurotoxicity Screening: Rotarod and ethanol potentiation tests assess motor impairment .

-

Hypothesized Mechanism: Interaction with GABA receptors or sodium channels inferred from structural analogs .

- Contradictions in Data:

-

Substituted benzyl groups (EDG/EWG) alter anticonvulsant efficacy unpredictably. For example, electron-withdrawing groups reduce potency in MES but enhance scPTZ activity .

Q. How can enantiomeric purity be ensured during synthesis, and what techniques validate chirality?

- Methodological Answer:

-

Chiral Synthesis: Asymmetric catalysis or chiral auxiliaries (e.g., (S)-pyrrolidine derivatives) are used to control stereochemistry .

-

Validation:

-

HPLC: Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers. Retention time differences >2 minutes confirm purity .

-

Polarimetry: Specific rotation ([α]D²⁵) values compared to literature ensure configuration integrity .

- Key Data:

| Technique | Resolution Criteria | Source |

|---|---|---|

| HPLC | Δt >2 mins | |

| Polarimetry | [α]D²⁵ = +15° to +20° |

Q. What computational methods are employed to study target interactions (e.g., molecular docking)?

- Methodological Answer:

- Docking Software: AutoDock Vina or Schrödinger Suite predicts binding to GABA-A receptors .

- Protocol:

Protein Preparation: PDB ID 6X3T (GABA-A receptor) is minimized and protonated.

Ligand Preparation: Compound geometry optimized at B3LYP/6-31G* level.

Grid Box: Centered on α1-subunit binding pocket (20 ų).

Q. How do substituents on the benzyl group affect bioactivity, and how are these trends analyzed?

- Methodological Answer:

-

SAR Studies: Substituents (e.g., –OCH₃, –NO₂) are introduced via reductive amination. Bioactivity is plotted against Hammett σ values or logP .

-

Contradictions:

-

Electron-Donating Groups (EDG): Enhance MES activity but increase neurotoxicity.

-

Electron-Withdrawing Groups (EWG): Improve scPTZ efficacy but reduce metabolic stability .

- Data Table:

| Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (mg/kg) |

|---|---|---|---|

| –H | 100 | 150 | 300 |

| –OCH₃ | 75 | 200 | 250 |

| –NO₂ | 120 | 80 | 180 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.